
azanide;platinum(2+);dinitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the platinum group metals and is characterized by its platinum center bonded to two ammine (NH3) ligands and two nitrite (NO2) ligands . It is commonly used in medicinal chemistry and has shown potential as an anticancer agent due to its ability to form DNA adducts and interfere with DNA replication and transcription processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azanide;platinum(2+);dinitrite typically involves the reaction of platinum(II) salts with ammonia and nitrite ions. One common method is to dissolve platinum(II) chloride in an aqueous solution of ammonia and sodium nitrite . The reaction is carried out at a temperature range of 60-100°C to ensure complete dissolution and reaction of the platinum complex . The resulting solution is then allowed to cool and crystallize, yielding the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The platinum(II) chloride is dissolved in a large volume of ammonia and sodium nitrite solution, and the reaction is carried out in a controlled environment to ensure consistent quality and yield . The crystallized product is then filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Azanide;platinum(2+);dinitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: The ammine and nitrite ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of other ligands like chloride, bromide, or phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield platinum(IV) complexes, while reduction with sodium borohydride can produce elemental platinum .
Scientific Research Applications
Azanide;platinum(2+);dinitrite has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of azanide;platinum(2+);dinitrite involves the formation of DNA adducts, which interfere with DNA replication and transcription processes . The platinum center binds to the nitrogen atoms of the DNA bases, causing cross-linking and distortion of the DNA helix. This leads to the inhibition of DNA synthesis and cell division, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anticancer agent with a similar mechanism of action.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: A platinum-based compound used in the treatment of colorectal cancer.
Uniqueness
Azanide;platinum(2+);dinitrite is unique in its specific ligand arrangement and its ability to form stable DNA adducts. Compared to other platinum-based compounds, it has shown potential for improved efficacy and reduced resistance in certain cancer cell lines .
Properties
IUPAC Name |
azanide;platinum(2+);dinitrite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO2.2H2N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H2;/q;;2*-1;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSUHTFXKKBBJP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N4O4Pt-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
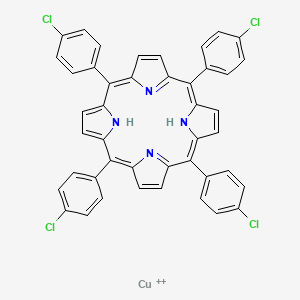
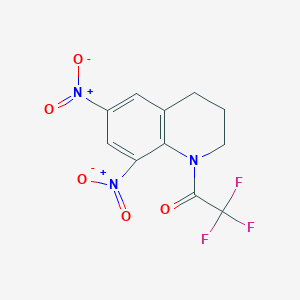
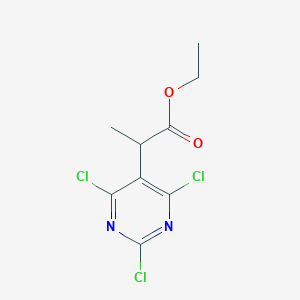

![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)
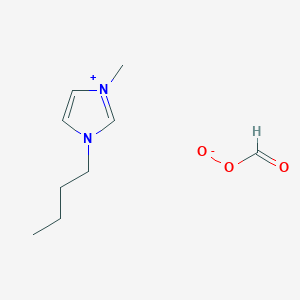
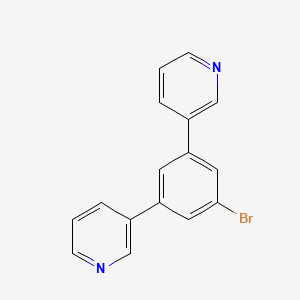

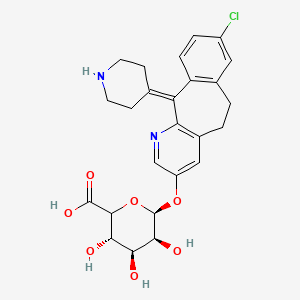
![5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one](/img/structure/B12332379.png)
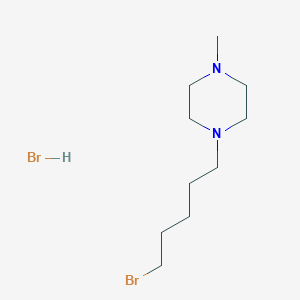
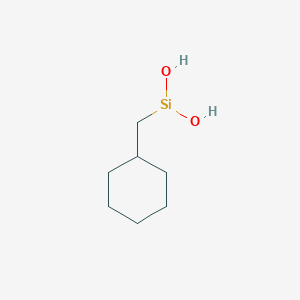
![4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]](/img/structure/B12332410.png)

